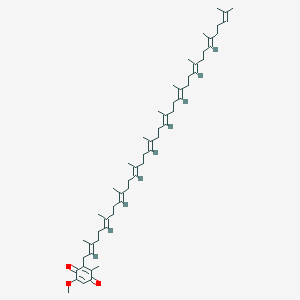

4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

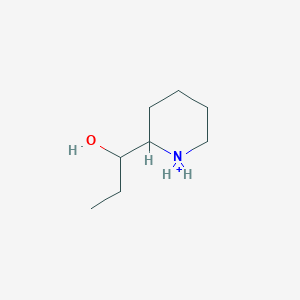

4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid is an olefinic compound. It derives from a cinnamic acid.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential

4-Aryl-2-hydroxy-4-oxobut-2-enoic acids, which are closely related to 4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid, have been studied for their potent inhibitory effects on kynurenine-3-hydroxylase. This inhibition is significant as it can prevent the increase in interferon-gamma-induced synthesis of quinolinic acid, which is relevant in neuroprotection, particularly in human peripheral blood monocyte-derived macrophages (Drysdale et al., 2000).

Synthetic Chemistry and Compound Formation

The compound has been utilized in the synthesis of various derivatives through Stobbe condensation. This method involves cyclizing 3-methoxycarbonyl-cis-4-(1- and 2-naphthyl)but-3-enoic acids into corresponding phenanthrene derivatives. These synthesized derivatives have potential applications in various chemical reactions and compound formations (Abdel‐Wahhab et al., 1968).

Reactions with Diazocompounds

In chemical synthesis, reactions of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with diazocompounds have been explored. These reactions result in the formation of several compounds, indicating the versatility of 4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid derivatives in synthetic organic chemistry (Gavrilova et al., 2008).

Soil Bacterium Metabolism

Interestingly, soil pseudomonads can oxidatively metabolize phenanthrene and anthracene through intermediates like cis-4-(1-hydroxynaphth-2-yl)-2-oxobut-3-enoic acid. This demonstrates the compound's involvement in the microbial degradation of polycyclic aromatic hydrocarbons, contributing to environmental remediation processes (Evans et al., 1965).

Molecular Structure and Analysis

Molecular structural analysis of similar compounds, such as N-Phenylmaleamic acid, provides insights into their planarity, intramolecular hydrogen bonding, and crystal structures. These properties are crucial for understanding the physical and chemical characteristics of related compounds, including 4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid (Lo & Ng, 2009).

Synthesis of Biologically Active Compounds

Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, closely related to the compound , are essential building blocks in synthesizing biologically active compounds. Efficient protocols involving microwave assistance and ytterbium triflate catalysts have been developed for the synthesis of these building blocks (Tolstoluzhsky et al., 2008).

Chemosensor Development

4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid derivatives have been employed in designing chemosensors, such as for the selective detection of aluminium ions. This showcases the compound's potential application in analytical chemistry and environmental monitoring (Sun et al., 2018).

Eigenschaften

Produktname |

4-(3-Hydroxy-2-naphthyl)-2-oxobut-3-enoic acid |

|---|---|

Molekularformel |

C14H10O4 |

Molekulargewicht |

242.23 g/mol |

IUPAC-Name |

(E)-4-(3-hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C14H10O4/c15-12(14(17)18)6-5-11-7-9-3-1-2-4-10(9)8-13(11)16/h1-8,16H,(H,17,18)/b6-5+ |

InChI-Schlüssel |

LVEQUEJWJRJCST-AATRIKPKSA-N |

Isomerische SMILES |

C1=CC=C2C=C(C(=CC2=C1)/C=C/C(=O)C(=O)O)O |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)C(=O)O)O |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=CC(=O)C(=O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

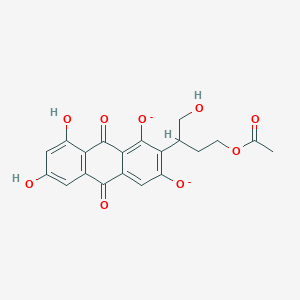

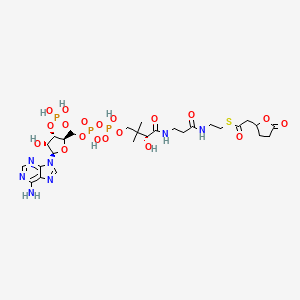

![5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1264521.png)

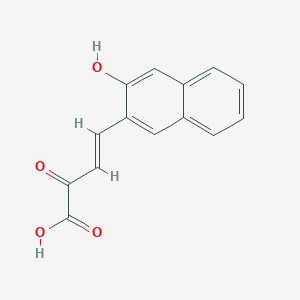

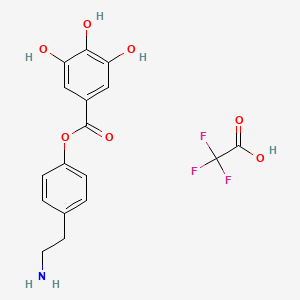

![4-[2-[[(3-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1264527.png)

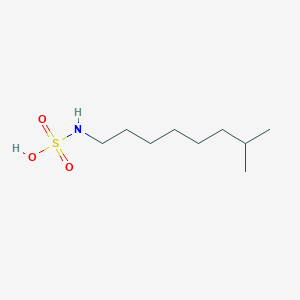

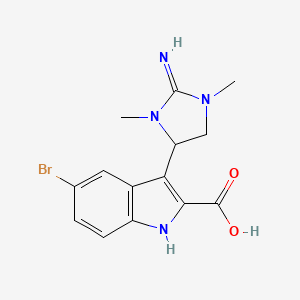

![(2S)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)acetohydrazide](/img/structure/B1264529.png)

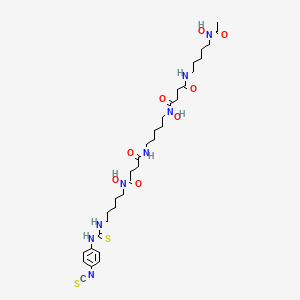

![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)

![3-O-[(2E,4R)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264531.png)